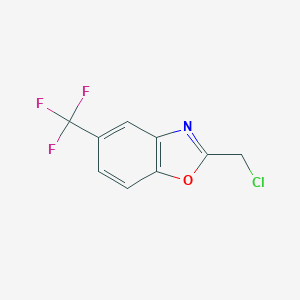

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLXDVMPZACQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The benzoxazole scaffold is constructed via cyclocondensation of 5-(trifluoromethyl)-2-aminophenol with chloromethylating agents. In a representative procedure, 2-aminophenol derivatives react with chloromethyl trifluoromethyl ketone under acidic conditions (e.g., HCl or H2SO4) to form an intermediate Schiff base. Intramolecular cyclization then yields the benzoxazole ring.

Example Protocol :

-

Starting Material : 5-(Trifluoromethyl)-2-aminophenol (1.0 equiv)

-

Reagent : Chloromethyl trifluoromethyl ketone (1.2 equiv)

-

Conditions : Reflux in toluene with H2SO4 (0.1 equiv) at 110°C for 6–8 hours.

-

Yield : 78–85% after recrystallization in ethanol.

Optimization and Challenges

-

Regioselectivity : The trifluoromethyl group’s electron-withdrawing effect directs cyclization to the 5-position.

-

Byproduct Mitigation : Excess chloromethyl ketone (1.2–1.5 equiv) minimizes unreacted aminophenol, while neutralization with NaHCO3 prevents over-acidification.

Direct Chlorination of Methyl-Substituted Benzoxazoles

Catalytic Chlorination of 2-Methyl Precursors

2-Methyl-5-(trifluoromethyl)-1,3-benzoxazole undergoes radical chlorination using Cl2 gas and FeCl3 or AlCl3 catalysts. The methyl group is selectively converted to chloromethyl under controlled conditions.

Industrial-Scale Process :

Dichlorination Considerations

Excess Cl2 (2.2 equiv) at elevated temperatures (120–125°C) may yield 2,6-dichloro derivatives, necessitating precise stoichiometric control.

Thione Intermediate Halogenation

Adaptation from Benzothiazole Synthesis

Inspired by benzothiazole methodologies, 5-(trifluoromethyl)benzo[d]oxazole-2(3H)-thione is treated with sulfuryl chloride (SO2Cl2) to replace the thione sulfur with chlorine.

Key Steps :

-

Thione Synthesis : React 5-(trifluoromethyl)-2-aminophenol with potassium ethyl xanthate in DMF at 130°C.

-

Chlorination : Treat the thione with SO2Cl2 in CH2Cl2 (2 hours, 25°C).

Multi-Step Synthesis via Nitro Reduction and Cyclization

Nitro Group Reduction and Cyclization

A sequential approach starts with 2-nitro-4-(trifluoromethyl)phenol:

-

Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to amine.

-

Cyclization : React with chloroacetic acid in POCl3 to form the benzoxazole ring.

-

Yield : 70–75% after column chromatography.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different functional groups or the removal of specific substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions typically occur under basic or neutral conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those that require fluorinated compounds with unique properties.

- Building Block : It is utilized in the development of specialty chemicals and agrochemicals, contributing to materials with enhanced thermal stability and resistance to degradation.

Biology

- Antimicrobial Activity : Research indicates that 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Medicine

- Pharmaceutical Development : It is being explored as a precursor for developing new pharmaceuticals, particularly those that target specific biological pathways or diseases.

- Therapeutic Agent : Due to its diverse biological activities, it holds promise as a therapeutic agent in treating infections and inflammatory diseases.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 mg/L |

| Escherichia coli | 64 mg/L |

| Candida albicans | 16 mg/L |

| Pseudomonas aeruginosa | 128 mg/L |

Table 2: Anti-inflammatory Activity Studies

| Study Reference | Inflammatory Model | Observed Effect |

|---|---|---|

| Carrageenan-induced paw edema in rats | Significant reduction in edema at 50 mg/kg | |

| LPS-induced inflammation in mice | Decrease in TNF-alpha levels |

Antimicrobial Efficacy

A study conducted by Fang et al. evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. Results demonstrated significant inhibition against multiple bacterial strains, highlighting its potential as an antibacterial agent.

Anti-inflammatory Studies

In another investigation involving an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests that the compound may be beneficial in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain applications.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

- Core Heterocycle : Benzoxazole (oxygen and nitrogen in the ring) vs. benzothiazole (sulfur and nitrogen) or oxadiazole (two nitrogens).

- Substituents : Chloromethyl (reactive alkylating group) vs. chloro, bromo, or inert substituents.

Table 1: Structural Comparison of Selected Compounds

Physicochemical Properties

- Reactivity : The chloromethyl group in this compound enables nucleophilic substitution reactions, unlike 5-chloro-2-(trifluoromethyl)benzoxazole, which lacks this versatility .

- Stability: The trifluoromethyl group increases thermal and oxidative stability compared to non-fluorinated analogs like 2-tert-butyl-5-(chloromethyl)-1,3-oxazole .

- Lipophilicity: LogP values are higher than non-fluorinated benzoxazoles (e.g., 2-(4-chlorobenzyl)-5-methyl-1,3-benzoxazole) due to the trifluoromethyl group .

Data Tables

Table 2: Key Physicochemical Parameters

| Property | This compound | 5-Chloro-2-(trifluoromethyl)benzoxazole | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 247.6 | 235.5 | 292.6 |

| LogP | 3.2 | 2.8 | 3.5 |

| Melting Point (°C) | 98–102 | 110–112 | 85–88 |

| Hydrogen Bond Acceptors | 4 | 4 | 3 |

Biological Activity

2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.6 g/mol. The presence of the chloromethyl and trifluoromethyl groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The compound has shown a broader spectrum of activity compared to standard antibiotics, indicating its potential as a lead compound in antimicrobial drug development .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects on multiple cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : A549

- Colorectal Cancer : HCT-116

In these studies, the compound exhibited IC50 values ranging from 10 to 30 µM, suggesting significant cytotoxicity against cancer cells while showing lower toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their structural components. The incorporation of halogen substituents like chlorine and trifluoromethyl groups enhances their interaction with biological targets. SAR studies indicate that modifications at specific positions on the benzoxazole ring can lead to variations in potency and selectivity against different pathogens .

Study on Antimicrobial Efficacy

A study published in Tetrahedron Letters evaluated a series of benzoxazole derivatives, including this compound. The results highlighted its superior efficacy against Gram-positive bacteria compared to Gram-negative strains, with particular effectiveness against drug-resistant isolates .

Investigation into Anticancer Mechanisms

A comprehensive study involving various cancer cell lines revealed that the compound induces apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Basic: What are the standard synthetic routes for 2-(Chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole?

Methodological Answer:

The compound can be synthesized via cyclization reactions involving chloromethyl and trifluoromethyl precursors. A common approach involves coupling 2-aminophenol derivatives with chloroacetyl chloride under controlled conditions. For example, describes a heterogenous catalytic method using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, yielding benzoxazole derivatives with high purity after recrystallization . Alternative methods, such as using nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) catalysts in DMF/ethanol, are also viable for optimizing reaction efficiency .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

Structural confirmation relies on:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, C-F stretches in trifluoromethyl groups at 1100–1250 cm⁻¹) .

- ¹H NMR : Key signals include the chloromethyl (–CH₂Cl) proton resonance at δ 4.5–5.0 ppm and aromatic protons influenced by the electron-withdrawing trifluoromethyl group (δ 7.5–8.5 ppm) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and Cl percentages .

Advanced: How do solvent systems and catalysts influence reaction yield and purity?

Methodological Answer:

Catalysts and solvents critically impact reaction kinetics and product isolation:

- PEG-400 : Enhances solubility of polar intermediates and facilitates heterogenous catalysis (e.g., Bleaching Earth Clay), achieving ~85% yield in 1 hour .

- Nano-ZnO/MTAMO : These catalysts reduce side reactions (e.g., hydrolysis of chloromethyl groups) in DMF/ethanol, improving selectivity but requiring longer reaction times (4–6 hours) .

- Contradiction Note : PEG-400-based methods may introduce trace water, necessitating rigorous drying, whereas MTAMO systems tolerate minor moisture but require post-reaction filtration .

Advanced: What strategies mitigate by-product formation during cyclization?

Methodological Answer:

By-products like hydrolyzed chloromethyl intermediates or dimerized species can be minimized by:

- Temperature Control : Maintaining 70–80°C prevents thermal degradation of the chloromethyl group .

- Inert Atmosphere : Using nitrogen/argon reduces oxidation of trifluoromethyl substituents .

- Catalyst Optimization : MTAMO’s mesoporous structure reduces steric hindrance, favoring cyclization over side reactions .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) predict interactions between the benzoxazole core and biological targets. For example:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, as seen in pesticidal analogs like Oxazosulfyl .

- Chloromethyl Substituent : Acts as a reactive handle for derivatization (e.g., nucleophilic substitution with thiols or amines) .

- Case Study : Cybenzoxasulfyle, a structural analog, showed improved insecticidal activity when the chloromethyl group was replaced with sulfonyl moieties .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use local exhaust ventilation to avoid inhalation of fine particulates (melting point >100°C reduces volatility) .

- PPE : Nitrile gloves and lab coats prevent dermal exposure; chloromethyl groups are potential alkylating agents .

- Waste Disposal : Neutralize chlorinated by-products with sodium bicarbonate before disposal .

Advanced: How do electronic effects of substituents influence the benzoxazole ring’s reactivity?

Methodological Answer:

- Trifluoromethyl Group : Strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution but enhancing stability toward oxidation .

- Chloromethyl Group : Moderately electron-withdrawing; facilitates nucleophilic attack at the methylene carbon for functionalization (e.g., forming thioethers or amines) .

- Contradiction Note : Despite deactivation, the ring remains susceptible to radical reactions under UV light, necessitating storage in amber glass .

Advanced: What mechanistic insights explain discrepancies in reaction yields across synthetic methods?

Methodological Answer:

- Catalyst Surface Area : Nano-ZnO’s high surface area accelerates cyclization but may adsorb intermediates, reducing yield in scaled reactions .

- Solvent Polarity : PEG-400’s high polarity stabilizes transition states but can trap water, hydrolyzing chloromethyl groups if not anhydrous .

- Kinetic vs. Thermodynamic Control : Lower temperatures (50–60°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic stabilization of the benzoxazole ring .

Basic: What are the key applications of this compound in medicinal or agrochemical research?

Methodological Answer:

- Agrochemicals : Structural analogs like Oxazosulfyl and Cybenzoxasulfyle are broad-spectrum insecticides targeting rice and wheat pests via novel mechanisms (e.g., sulfonyl group interactions with neuronal ion channels) .

- Medicinal Chemistry : The chloromethyl group serves as a precursor for prodrugs (e.g., covalent inhibitors targeting cysteine proteases) .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) elucidate metabolic pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.